

# (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride chemical structure and analysis

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## Compound of Interest

Compound Name:	(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Cat. No.:	B1529582

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An In-Depth Technical Guide to the Chemical Structure and Analysis of **(3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride**

## Introduction

**(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride** is a fluorinated cyclobutane derivative that has garnered interest as a key building block in medicinal chemistry. The introduction of the gem-difluoro group onto the cyclobutane ring can significantly modulate the physicochemical and pharmacological properties of a parent molecule, including metabolic stability, lipophilicity, and binding affinity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, and detailed analytical methodologies for the characterization and quality control of this compound.

The strategic incorporation of fluorine in drug candidates is a well-established approach to enhance molecular properties. In the case of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride**, the difluoro group creates a unique electronic and conformational profile, making it a valuable synthon for developing novel therapeutics. Preliminary studies have suggested its potential utility in developing treatments for conditions such as cancer, metabolic disorders, and cardiovascular diseases.<sup>[1]</sup> Accurate and robust analytical methods are therefore paramount for ensuring the identity, purity, and quality of this intermediate throughout the research and development lifecycle.

## Chemical Identity and Physicochemical Properties

The foundational step in any analytical endeavor is a thorough understanding of the molecule's fundamental properties. **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride** is the hydrochloride salt of the parent amine, (3,3-Difluorocyclobutyl)-N-methylmethanamine. The salt form is typically preferred to improve stability and handling characteristics.

Caption: 2D Structure of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride**.

The core structure consists of a four-membered cyclobutane ring, a methylamino-methyl side chain, and the characteristic gem-difluoro substitution at the 3-position of the ring. This substitution pattern is critical as it avoids creating a chiral center at the point of fluorination.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	<b>1250444-03-1</b>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClF <sub>2</sub> N	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	171.62 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	(3,3-difluorocyclobutyl)-N-methylmethanamine;hydrochloride	<a href="#">[5]</a>
SMILES	CNCC1CC(F)(F)C1.Cl	<a href="#">[2]</a>
InChIKey	GWULAFBJCARIIV-UHFFFAOYSA-N	<a href="#">[5]</a>

| Purity (Typical) | >95-97% |[\[3\]](#)[\[6\]](#) |

## Spectroscopic and Chromatographic Analysis Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity. The logical workflow involves structural elucidation using Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS), followed by purity determination using a separation technique like High-Performance Liquid Chromatography (HPLC).



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Caption: General analytical workflow for compound characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the *de novo* structural elucidation of organic molecules. For this compound, a suite of experiments including <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR is necessary for complete characterization.

## Causality Behind Experimental Choices

- Solvent Selection: Deuterium oxide (D<sub>2</sub>O) or Methanol-d<sub>4</sub> (CD<sub>3</sub>OD) are appropriate solvents. D<sub>2</sub>O is advantageous as it allows for the exchange of the acidic N-H protons of the hydrochloride salt, causing their signal to disappear, which can be a useful diagnostic tool. CD<sub>3</sub>OD can be used if solubility in D<sub>2</sub>O is limited.<sup>[7]</sup>
- Experiment Suite:

- $^1\text{H}$  NMR: Determines the number and connectivity of protons. The complex splitting patterns of the cyclobutyl ring protons provide key conformational information.
- $^{13}\text{C}$  NMR: Identifies all unique carbon environments. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet with a large coupling constant ( $J_{\text{CF}}$ ), which is a definitive indicator of the  $\text{CF}_2$  group.<sup>[7]</sup>
- $^{19}\text{F}$  NMR: Directly observes the fluorine atoms. A single resonance is expected since both fluorine atoms are chemically equivalent, simplifying the spectrum.

## Detailed Experimental Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride**.<sup>[7]</sup>
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.<sup>[7]</sup>
- Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{19}\text{F}$  NMR spectrum.
  - (Optional) Perform 2D experiments like COSY ( $^1\text{H}$ - $^1\text{H}$ ) and HSQC ( $^1\text{H}$ - $^{13}\text{C}$ ) to confirm assignments.

## Representative Data Interpretation

Table 2: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (400 MHz,  $\text{D}_2\text{O}$ )

Nucleus	Chemical Shift ( $\delta$ ) ppm (multiplicity, J in Hz)	Assignment	Rationale
$^1\text{H}$	~3.2 (s)	-CH <sub>2</sub> -N-	Singlet for the methylene adjacent to the nitrogen.
$^1\text{H}$	~2.8 (s)	-N-CH <sub>3</sub>	Singlet for the N-methyl group.
$^1\text{H}$	~2.4-2.7 (m)	-CH <sub>2</sub> -CF <sub>2</sub> -	Complex multiplet due to coupling with adjacent protons and long-range coupling to fluorine.
$^1\text{H}$	~2.2-2.4 (m)	-CH-CH <sub>2</sub> -CF <sub>2</sub>	Multiplet for the methine proton on the ring.
$^{13}\text{C}$	~125 (t, J ≈ 245)	C-F <sub>2</sub>	Triplet due to one-bond coupling to two fluorine atoms. <a href="#">[7]</a>
$^{13}\text{C}$	~55	-CH <sub>2</sub> -N-	Carbon of the methylene group adjacent to nitrogen.
$^{13}\text{C}$	~35	-N-CH <sub>3</sub>	Carbon of the N-methyl group.
$^{13}\text{C}$	~30 (t, J ≈ 20)	-CH <sub>2</sub> -CF <sub>2</sub> -	Triplet due to two-bond coupling to the fluorine atoms.

|  $^{13}\text{C}$  | ~25 | -CH-CH<sub>2</sub>- | Methine carbon of the cyclobutane ring. |

Note: The acidic N-H protons are exchanged with deuterium in D<sub>2</sub>O and are typically not observed.

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized molecule.

## Causality Behind Experimental Choices

- Ionization Mode: ESI in positive ion mode (ESI+) is ideal. The amine is already protonated as a hydrochloride salt, making it easy to generate the  $[M+H]^+$  ion, which corresponds to the free base.
- Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental formula through an accurate mass measurement. A standard quadrupole analyzer can be used for nominal mass confirmation.  
[7]

## Detailed Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the amine remains protonated.[7]
- Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source. Direct infusion is also an option.
- Acquisition Parameters (Typical for ESI+):
  - Capillary Voltage: 3-4 kV
  - Source Temperature: 120-150 °C
  - Scan Range: m/z 50-500

## Expected Mass Spectrum

The primary ion observed will be for the protonated free base  $[(C_6H_{11}F_2N) + H]^+$ .

- Expected Exact Mass of  $[M+H]^+$ : 136.0932
- Observed Mass: High-resolution MS should yield a mass within 5 ppm of the expected exact mass, confirming the elemental formula  $C_6H_{12}F_2N$ .

Fragmentation (MS/MS) can be used to further confirm the structure by breaking the molecule apart and observing the resulting fragments.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of the compound and identifying any potential impurities from the synthesis or degradation. For amines, reversed-phase HPLC is commonly employed.

## Causality Behind Experimental Choices

- Column Selection: A C18 column is a robust choice for separating small polar molecules.
- Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic or trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol) is typical. The acid improves peak shape for the amine by keeping it protonated and suppressing interactions with residual silanols on the column packing.<sup>[8]</sup>
- Detection: UV detection at a low wavelength (~210 nm) is suitable as the molecule lacks a strong chromophore. Coupling the HPLC to a mass spectrometer (LC-MS) provides much greater specificity and allows for the identification of unknown impurity peaks.<sup>[9]</sup>
- Derivatization: For enhanced sensitivity, especially at trace levels, pre-column derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or dansyl chloride can be employed to attach a fluorescent tag to the amine, allowing for highly sensitive fluorescence detection.<sup>[10][11][12]</sup> This is particularly useful in quantitative applications where low limits of detection are required.

## Detailed Experimental Protocol (Reversed-Phase HPLC-UV)

- Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
- Chromatographic Conditions:
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Detection Wavelength: 210 nm
  - Injection Volume: 10  $\mu$ L
- Sample Preparation: Accurately prepare a solution of the compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

The resulting chromatogram should show a single major peak corresponding to the main compound. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

## Conclusion

The comprehensive analysis of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride** requires a synergistic application of modern analytical techniques. NMR spectroscopy serves as the definitive tool for structural confirmation, while high-resolution mass spectrometry validates the elemental composition. Chromatographic methods, particularly HPLC, are indispensable for assessing purity and profiling impurities. The protocols and rationale outlined in this guide provide a robust framework for scientists to ensure the quality

and integrity of this valuable chemical building block, thereby supporting the advancement of drug discovery and development programs.

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